molecular formula C11H15NO2 B14267455 2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol

2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol

Cat. No.: B14267455
M. Wt: 193.24 g/mol
InChI Key: UPYJLUZZMCGPJW-KPKJPENVSA-N
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Description

. This compound is characterized by the presence of a hydroxyl group (-OH) and an oxime group (-C=N-OH) attached to a benzene ring, making it a phenolic oxime.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound may involve large-scale oximation processes, where the aldehyde precursor is reacted with hydroxylamine under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, H2O2 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Bromine in acetic acid, nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated phenols.

Mechanism of Action

The mechanism of action of 2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol is unique due to the presence of both phenolic and oxime groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-butan-2-yl-6-[(E)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C11H15NO2/c1-3-8(2)10-6-4-5-9(7-12-14)11(10)13/h4-8,13-14H,3H2,1-2H3/b12-7+

InChI Key

UPYJLUZZMCGPJW-KPKJPENVSA-N

Isomeric SMILES

CCC(C)C1=CC=CC(=C1O)/C=N/O

Canonical SMILES

CCC(C)C1=CC=CC(=C1O)C=NO

Origin of Product

United States

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